molecular formula C18H21ClN2O2 B11529271 (Z)-[Amino(4-chlorophenyl)methylidene]amino adamantane-1-carboxylate

(Z)-[Amino(4-chlorophenyl)methylidene]amino adamantane-1-carboxylate

Cat. No.: B11529271
M. Wt: 332.8 g/mol
InChI Key: AQMDPFLAGFGLMK-UHFFFAOYSA-N
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Description

(Z)-[Amino(4-chlorophenyl)methylidene]amino adamantane-1-carboxylate is a synthetic organic compound characterized by its unique structure, which includes an adamantane core, a carboxylate group, and a (4-chlorophenyl)methylidene amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[Amino(4-chlorophenyl)methylidene]amino adamantane-1-carboxylate typically involves the following steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via a carboxylation reaction, often using carbon dioxide under high pressure.

    Formation of the (4-chlorophenyl)methylidene Amino Group: This step involves the reaction of 4-chlorobenzaldehyde with an appropriate amine to form the Schiff base, which is then coupled with the adamantane carboxylate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[Amino(4-chlorophenyl)methylidene]amino adamantane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting neurological disorders due to the adamantane core’s known activity in this area.

Medicine

In medicine, derivatives of this compound are explored for their antiviral and anticancer properties. The presence of the adamantane core is particularly significant, as it is a common motif in antiviral drugs like amantadine.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-[Amino(4-chlorophenyl)methylidene]amino adamantane-1-carboxylate involves its interaction with specific molecular targets. The adamantane core is known to interact with ion channels and receptors in the nervous system, potentially modulating their activity. The (4-chlorophenyl)methylidene amino group may further enhance binding affinity and specificity to these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: A well-known antiviral drug with a similar adamantane core.

    Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.

    Rimantadine: An antiviral compound structurally related to amantadine.

Uniqueness

(Z)-[Amino(4-chlorophenyl)methylidene]amino adamantane-1-carboxylate is unique due to the presence of the (4-chlorophenyl)methylidene amino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other adamantane derivatives and may contribute to its potential therapeutic applications.

Properties

Molecular Formula

C18H21ClN2O2

Molecular Weight

332.8 g/mol

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] adamantane-1-carboxylate

InChI

InChI=1S/C18H21ClN2O2/c19-15-3-1-14(2-4-15)16(20)21-23-17(22)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H2,20,21)

InChI Key

AQMDPFLAGFGLMK-UHFFFAOYSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)O/N=C(/C4=CC=C(C=C4)Cl)\N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)ON=C(C4=CC=C(C=C4)Cl)N

Origin of Product

United States

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